4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
CAS No.: 573942-11-7
VCID: VC4825065
Molecular Formula: C26H25N3O
Molecular Weight: 395.506
* For research use only. Not for human or veterinary use.
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Description | Overview of 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone core linked to a benzoimidazole moiety and a p-tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Chemical Formula and Molecular Weight
Structural RepresentationThe compound features a pyrrolidinone ring, a benzo[d]imidazole unit, and a p-tolyl substituent. Below is the structural representation:
Synthesis MethodsThe synthesis of 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one typically involves the following steps:
Biological ActivitiesResearch has indicated that compounds similar to 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one exhibit various biological activities, including:
Anticancer EvaluationRecent studies have evaluated the anticancer efficacy of related compounds, reporting IC50 values that indicate their potency against specific cancer cell lines. For instance:
Antimicrobial ActivityThe antimicrobial activity of similar compounds has been assessed against various pathogens, demonstrating effective inhibition at low concentrations.
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CAS No. | 573942-11-7 | |||||||||||||||
Product Name | 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one | |||||||||||||||
Molecular Formula | C26H25N3O | |||||||||||||||
Molecular Weight | 395.506 | |||||||||||||||
IUPAC Name | 1-(4-methylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |||||||||||||||
Standard InChI | InChI=1S/C26H25N3O/c1-18-10-12-22(13-11-18)28-17-21(15-25(28)30)26-27-23-8-3-4-9-24(23)29(26)16-20-7-5-6-19(2)14-20/h3-14,21H,15-17H2,1-2H3 | |||||||||||||||
Standard InChIKey | QGPIIJOONWFFHO-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 3819316 | |||||||||||||||
Last Modified | Aug 17 2023 |
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